molecular formula C27H26N4O3 B11492757 3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione

3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione

Cat. No.: B11492757
M. Wt: 454.5 g/mol
InChI Key: IDXVDGUXGMKOJG-UHFFFAOYSA-N
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Description

3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine moiety, a piperidine-2,6-dione core, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione typically involves a multistep process. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions often involve elevated temperatures and the use of polar organic solvents to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine moiety, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to modulate GABA_A receptors, while the piperidine-2,6-dione core can interact with cyclin-dependent kinases . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione is unique due to its combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

3-ethyl-3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]piperidine-2,6-dione

InChI

InChI=1S/C27H26N4O3/c1-3-27(16-15-23(32)30-26(27)33)19-9-11-20(12-10-19)28-25-24(18-7-13-21(34-2)14-8-18)29-22-6-4-5-17-31(22)25/h4-14,17,28H,3,15-16H2,1-2H3,(H,30,32,33)

InChI Key

IDXVDGUXGMKOJG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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